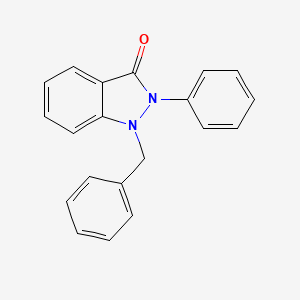![molecular formula C15H17BrN4O B12225030 4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5,6-dimethylpyrimidine](/img/structure/B12225030.png)
4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5,6-dimethylpyrimidine is a complex organic compound that features a pyrrolidine ring, a bromopyridine moiety, and a dimethylpyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5,6-dimethylpyrimidine typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors.
Bromopyridine Introduction: The bromopyridine moiety is introduced through nucleophilic substitution reactions.
Coupling with Pyrimidine Core: The final step involves coupling the bromopyridine-pyrrolidine intermediate with a dimethylpyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5,6-dimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the bromopyridine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide (NBS) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5,6-dimethylpyrimidine has several scientific research applications:
Kinase Inhibition: The compound shares structural similarities with known kinase inhibitors and may be investigated for its potential to inhibit specific kinases involved in diseases.
Drug Discovery: Its unique structure makes it a candidate for drug discovery programs aimed at developing new therapeutics.
Medicinal Chemistry: Researchers can explore how modifying the functional groups affects the molecule’s properties and biological activity.
Mechanism of Action
The mechanism of action of 4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5,6-dimethylpyrimidine involves its interaction with molecular targets such as kinases. The compound may bind to the active site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-Bromopyridine: A simpler analog with a bromopyridine moiety.
3-Bromopyridine-4-carboxylic acid: Another bromopyridine derivative with different functional groups.
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.
Uniqueness
4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5,6-dimethylpyrimidine is unique due to its combination of a bromopyridine moiety, a pyrrolidine ring, and a dimethylpyrimidine core. This unique structure provides opportunities for diverse biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C15H17BrN4O |
|---|---|
Molecular Weight |
349.23 g/mol |
IUPAC Name |
4-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-5,6-dimethylpyrimidine |
InChI |
InChI=1S/C15H17BrN4O/c1-10-11(2)18-9-19-15(10)20-6-4-12(8-20)21-14-3-5-17-7-13(14)16/h3,5,7,9,12H,4,6,8H2,1-2H3 |
InChI Key |
CENKSRYKMXOABG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN=C1N2CCC(C2)OC3=C(C=NC=C3)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-isopropyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B12224952.png)
![Ethyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B12224954.png)
![5-[(2-Ethyl-4-methylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride](/img/structure/B12224955.png)

![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B12224975.png)
![1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(4-methoxybenzyl)methanamine](/img/structure/B12224983.png)
![11-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B12224990.png)


![3-Fluoro-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidine-3-carboxamide](/img/structure/B12224997.png)
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B12224998.png)
![4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B12225014.png)
![N-[(2,4-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide](/img/structure/B12225019.png)
![7-(4-Benzylpiperazin-1-yl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B12225022.png)
